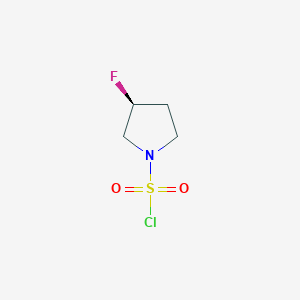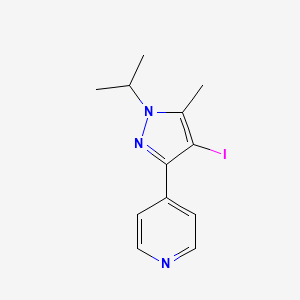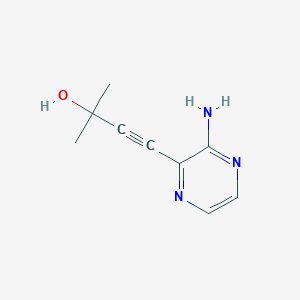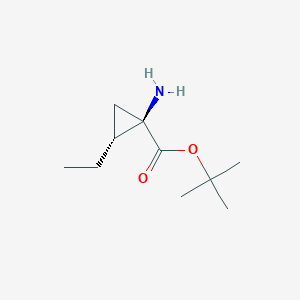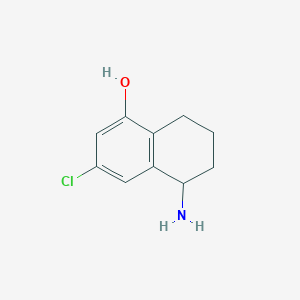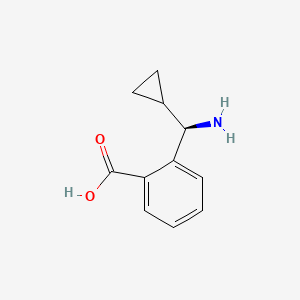![molecular formula C14H22N2O4 B12977099 tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate is a synthetic organic compound with the empirical formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes a nitrogen atom within the ring system. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in toluene under reflux conditions for a few hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Condensation: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Applications De Recherche Scientifique
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets. For instance, similar spirocyclic compounds have been shown to inhibit enzymes like TYK2 and JAK1 by binding to their active sites . This interaction disrupts the signaling pathways regulated by these enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities The unique spiro structure of tert-Butyl (2,4-dioxo-1-azaspiro[4
Propriétés
Formule moléculaire |
C14H22N2O4 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
tert-butyl N-(2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)15-9-4-6-14(7-5-9)10(17)8-11(18)16-14/h9H,4-8H2,1-3H3,(H,15,19)(H,16,18) |
Clé InChI |
VCVGSHPDJLAHSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


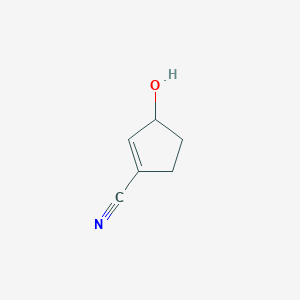
![(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12977026.png)
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)
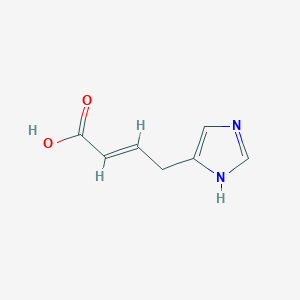
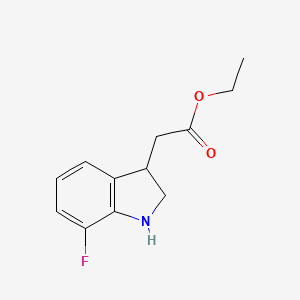
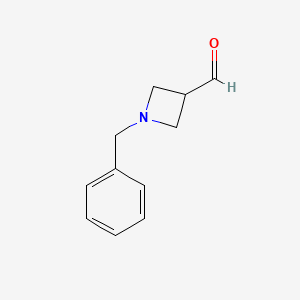

![3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)
